Resolvin E1

Übersicht

Beschreibung

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) and a bioactive lipid . It is derived from omega-3 fatty acid eicosapentaenoic acid (EPA) . RvE1 has been identified in mouse inflammatory exudates and in human plasma when subjects are treated with both aspirin and supplemental EPA . It is an anti-inflammatory EPA metabolite that has been shown to promote inflammatory resolution in numerous disease models, including experimental colitis, asthma, atherosclerosis, type 2 diabetes, and HSV-1-induced stromal keratitis .

Synthesis Analysis

RvE1 is endogenously biosynthesized from EPA in the presence of Aspirin during the spontaneous resolution phase of acute inflammation, where specific cell-cell interactions occur . It is produced from eicosapentaenoic acid (EPA) via an 18-HEPE epoxide intermediate, which is formed by aspirin-acetylated COX-2-mediated oxidation of EPA and 5-lipoxygenase (5-LO), by leukotriene A4 (LTA4) hydrolase in human polymorphonuclear (PMN) neutrophils .

Molecular Structure Analysis

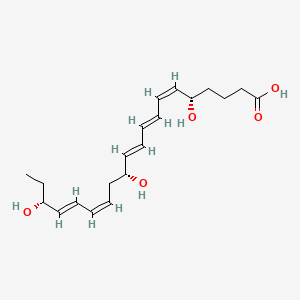

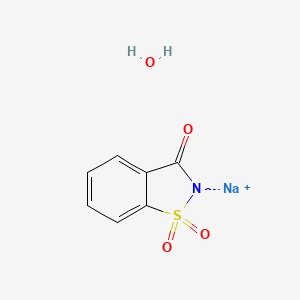

The complete structure of RvE1 is 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid . Its molecular formula is C20H30O5 and it has a molecular weight of 350.45 .

Chemical Reactions Analysis

RvE1 has been shown to inhibit platelet reactivity due to the reduction of collagen-induced platelet aggregation in platelet-rich plasma and isolated platelets . It also significantly reduced P-selectin exposure on collagen-stimulated platelets .

Physical And Chemical Properties Analysis

RvE1 is a liquid at room temperature . It has a molecular weight of 350.45 and its chemical formula is C20H30O5 .

Wissenschaftliche Forschungsanwendungen

Anti-Aggregative Potential on Human Platelets

- Scientific Field : Biomedical Sciences

- Summary of Application : Resolvin E1, a metabolite of eicosapentaenoic acid (EPA), has been studied for its effects on human platelets . The research focused on the antiplatelet properties of omega-3 PUFAs and the effect of resolvin E1 on platelets via the collagen receptors .

- Methods of Application : The study investigated the effect of resolvin E1 on collagen-induced platelet aggregation, activation, and reactivity, and also platelet membrane fluidity .

- Results : The results showed that resolvin E1 may inhibit platelet reactivity due to the reduction of collagen-induced platelet aggregation in platelet-rich plasma and isolated platelets . Also, resolvin E1 significantly reduced P-selectin exposure on collagen-stimulated platelets .

Regulation of Leukocytes and Platelets

- Scientific Field : Hematology

- Summary of Application : Resolvin E1, an EPA-derived lipid mediator, has been found to regulate leukocyte expression of adhesion molecules in human whole blood .

- Methods of Application : The study examined the effects of Resolvin E1 on the expression of L-selectin and CD18 in neutrophils and monocytes .

- Results : Resolvin E1 stimulated L-selectin shedding, while reducing CD18 expression in both neutrophils and monocytes . It did not stimulate reactive oxygen species by either neutrophils or monocytes, nor did it directly stimulate cytokine/chemokine production in heparinized blood .

Dental Pulp Regeneration

- Scientific Field : Dental Research

- Summary of Application : Resolvin E1 has been studied for its regenerative properties when applied to dental pulp .

Inflammation Resolution and Tissue Regeneration

- Scientific Field : Immunology

- Summary of Application : Resolvin E1 plays a key role in restoring homeostasis by limiting neutrophil tissue infiltration, counter regulating production of chemokines and cytokines, and stimulating M2 macrophage polarization .

Enhancing Phagocytosis of Zymosan A by Human Macrophages

- Scientific Field : Immunology

- Summary of Application : Resolvin E1 has been found to enhance phagocytosis of zymosan A by human macrophages .

- Methods of Application : The study investigated the effects of Resolvin E1 on the phagocytosis of zymosan A by human macrophages .

- Results : The results showed that Resolvin E1 enhanced the phagocytosis of zymosan A by human macrophages .

Relationship with Thyroid Autoimmunity in Hashimoto’s Thyroiditis

- Scientific Field : Endocrinology

- Summary of Application : A study was conducted to detect serum Resolvin E1 levels in Hashimoto’s thyroiditis (HT) patients and healthy controls (HCs) and to evaluate the relationship of Resolvin E1 with thyroid autoimmunity .

- Methods of Application : A total of 57 participants were recruited, including 30 untreated HT patients and 27 age- and sex‐matched HCs. The levels of Resolvin E1 in serum were measured via enzyme-linked immunosorbent assay (ELISA) .

- Results : The serum level of Resolvin E1 of HT patients was significantly lower than that of healthy controls . Resolvin E1 levels showed a downward trend with increasing TgAb levels . Decreased Resolvin E1 levels might be a sign that HT is associated with inflammatory resolution dysfunction .

Promoting Intestinal Epithelial Cell Migration

Eigenschaften

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resolvin E1 | |

CAS RN |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)

![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)